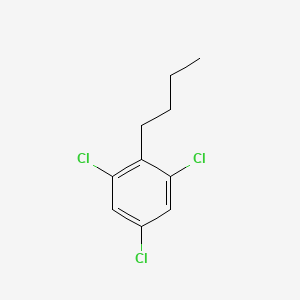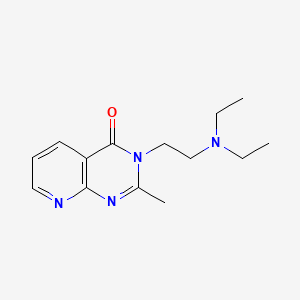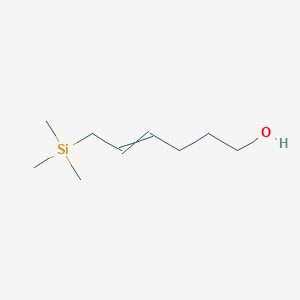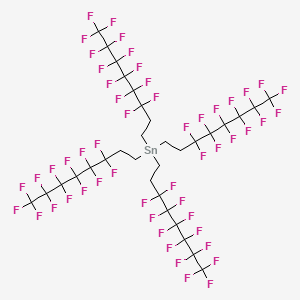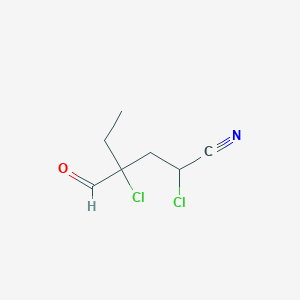
2,4-Dichloro-4-formylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-4-formylhexanenitrile is an organic compound characterized by the presence of two chlorine atoms, an aldehyde group, and a nitrile group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-4-formylhexanenitrile typically involves the chlorination of hexanenitrile derivatives. One common method includes the reaction of hexanenitrile with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 4 positions. The formyl group can be introduced through a subsequent formylation reaction using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-4-formylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: 2,4-Dichloro-4-carboxyhexanenitrile.
Reduction: 2,4-Dichloro-4-formylhexylamine.
Substitution: 2,4-Dichloro-4-hydroxyhexanenitrile.
Scientific Research Applications
2,4-Dichloro-4-formylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-4-formylhexanenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-4-formylpentanenitrile: Similar structure but with a shorter carbon chain.
2,4-Dichloro-4-formylheptanenitrile: Similar structure but with a longer carbon chain.
2,4-Dichloro-4-formylhexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2,4-Dichloro-4-formylhexanenitrile is unique due to the specific positioning of the chlorine atoms, aldehyde group, and nitrile group on the hexane backbone
Properties
CAS No. |
92759-35-8 |
|---|---|
Molecular Formula |
C7H9Cl2NO |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
2,4-dichloro-4-formylhexanenitrile |
InChI |
InChI=1S/C7H9Cl2NO/c1-2-7(9,5-11)3-6(8)4-10/h5-6H,2-3H2,1H3 |
InChI Key |
IMHOMCCMIQUMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C#N)Cl)(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)

![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
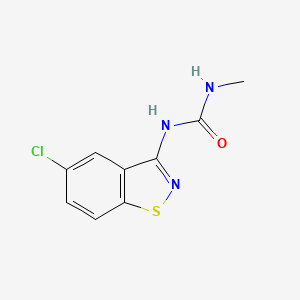
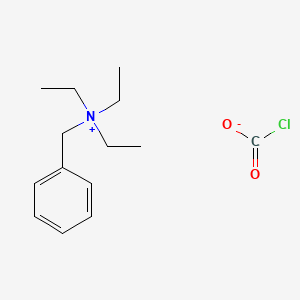
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
